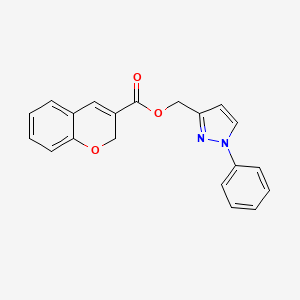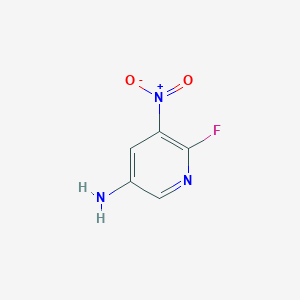
(1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of pyrazole and chromene Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while chromenes are recognized for their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate typically involves the reaction of a pyrazole derivative with a chromene carboxylate. One common method includes the condensation of 1-phenyl-1H-pyrazole-3-carbaldehyde with 2H-chromene-3-carboxylic acid in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under solvent-free conditions has been reported to produce high yields of pyrazole derivatives . Similar approaches can be adapted for the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or chromene moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or chromene derivatives.
Applications De Recherche Scientifique
(1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The chromene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, used in cancer therapy.
Uniqueness: (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined pyrazole and chromene structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for diverse scientific applications.
Propriétés
Formule moléculaire |
C20H16N2O3 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(1-phenylpyrazol-3-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O3/c23-20(16-12-15-6-4-5-9-19(15)24-13-16)25-14-17-10-11-22(21-17)18-7-2-1-3-8-18/h1-12H,13-14H2 |
Clé InChI |
RVYYYQZQXILFCY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NN(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)












![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
